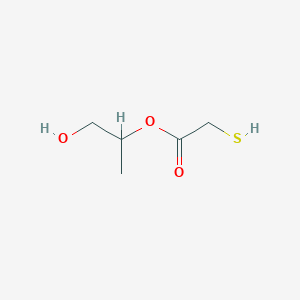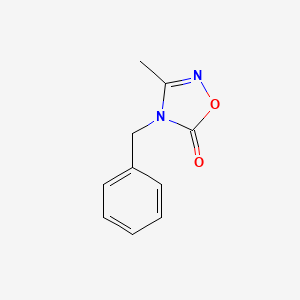
(2S)-2-hydroxy-3-sulfanylpropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-hydroxy-3-sulfanylpropanal: is an organic compound with the molecular formula C3H6O2S. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) and a sulfanyl group (-SH) attached to a propanal backbone. The (2S) configuration indicates the specific spatial arrangement of these groups around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-hydroxy-3-sulfanylpropanal can be achieved through several methods. One common approach involves the reduction of 3-sulfanylpropanal using a chiral catalyst to ensure the correct (2S) configuration. Another method includes the use of enzymatic reactions, where specific enzymes catalyze the formation of the desired product under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control, and continuous monitoring of reaction parameters to ensure consistent production quality.
化学反応の分析
Types of Reactions:
Oxidation: (2S)-2-hydroxy-3-sulfanylpropanal can undergo oxidation reactions, where the sulfanyl group is converted to a sulfonic acid group (-SO3H) using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to (2S)-2-hydroxy-3-sulfanylpropanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with acyl chlorides can form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acyl chlorides, alkyl halides
Major Products:
Oxidation: (2S)-2-hydroxy-3-sulfonylpropanal
Reduction: (2S)-2-hydroxy-3-sulfanylpropanol
Substitution: Various esters and ethers depending on the substituent
科学的研究の応用
Chemistry: (2S)-2-hydroxy-3-sulfanylpropanal is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It can serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s sulfanyl group is of particular interest in medicinal chemistry for the development of drugs that can interact with thiol-containing enzymes and proteins
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials.
作用機序
The mechanism of action of (2S)-2-hydroxy-3-sulfanylpropanal involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, depending on the target protein. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s activity.
類似化合物との比較
(2R)-2-hydroxy-3-sulfanylpropanal: The enantiomer of (2S)-2-hydroxy-3-sulfanylpropanal, differing only in the spatial arrangement of the functional groups.
3-sulfanylpropanal: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-hydroxypropanal: Lacks the sulfanyl group, affecting its interaction with thiol-containing proteins.
Uniqueness: this compound is unique due to the presence of both hydroxyl and sulfanyl groups, which provide a versatile platform for chemical modifications. Its chiral nature also allows for specific interactions in biological systems, making it valuable in both research and industrial applications.
特性
CAS番号 |
183623-71-4 |
|---|---|
分子式 |
C3H6O2S |
分子量 |
106.15 g/mol |
IUPAC名 |
(2S)-2-hydroxy-3-sulfanylpropanal |
InChI |
InChI=1S/C3H6O2S/c4-1-3(5)2-6/h1,3,5-6H,2H2/t3-/m0/s1 |
InChIキー |
UFQRNMGAJWYBCS-VKHMYHEASA-N |
異性体SMILES |
C([C@H](C=O)O)S |
正規SMILES |
C(C(C=O)O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-{[(Ethoxymethyl)(oxo)phosphaniumyl]oxy}-1-methylquinolin-1-ium](/img/structure/B12549999.png)
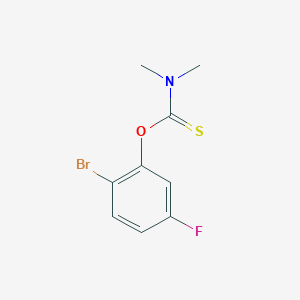
![{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12550019.png)


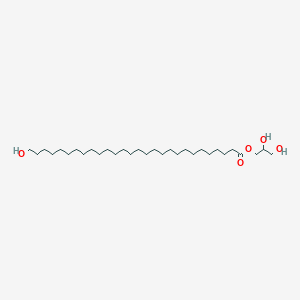
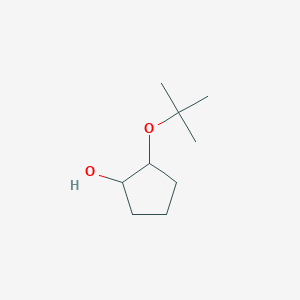
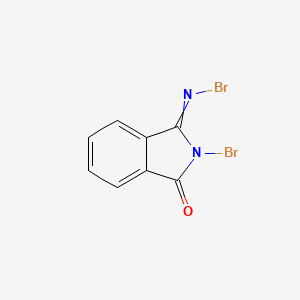

![{4-Chloro-2-[2-(hydroxymethyl)anilino]phenyl}methanol](/img/structure/B12550035.png)
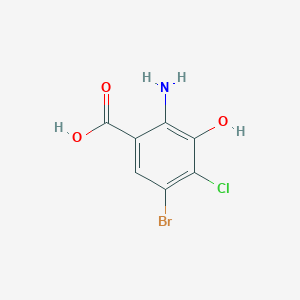
![N,N'-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide](/img/structure/B12550054.png)
